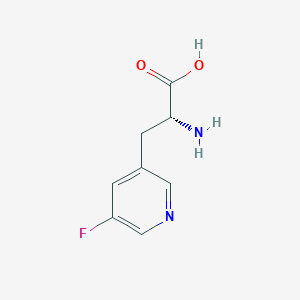
1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an ethylsulfanyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group on the cyclobutane ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent derived from the cyclobutane ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(Methylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-(Propylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-(Ethylsulfanyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Uniqueness: 1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the specific positioning of the ethylsulfanyl group and the carboxylic acid group on the cyclobutane ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C9H16O2S |
|---|---|
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
1-ethylsulfanyl-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-4-12-9(7(10)11)5-8(2,3)6-9/h4-6H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
VFYAHCACCMANLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1(CC(C1)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(But-3-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13060793.png)
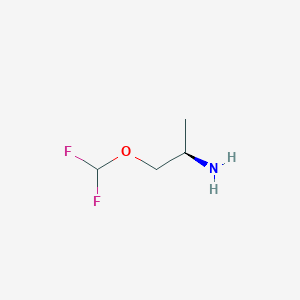
![3-[(4-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13060800.png)
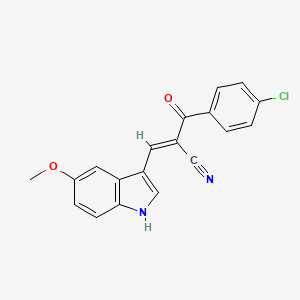

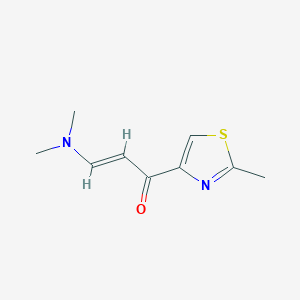
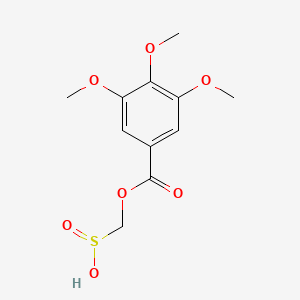
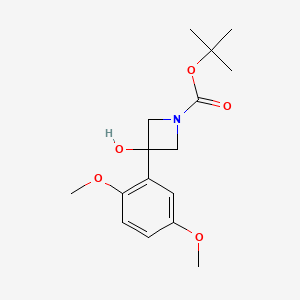
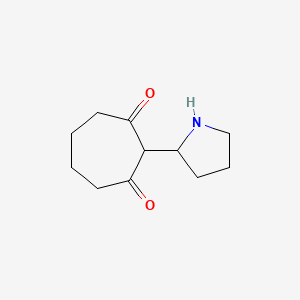
![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
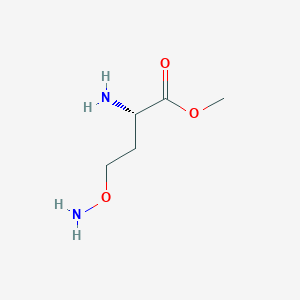
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
